molecular formula C11H21BF4N2 B1586064 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 384347-21-1

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No. B1586064
M. Wt: 268.1 g/mol
InChI Key: CIESUHNZUBZXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .


Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .

Safety And Hazards

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESUHNZUBZXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370176
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

CAS RN

384347-21-1
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
EH Dieye, A Fall, M Fall, CA Ferreira… - International Journal …, 2022 - Taylor & Francis
Electropolymerisation of pyrrole was carried out in the presence of two ionic liquids: 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. …
Number of citations: 1 www.tandfonline.com
ZZ He, JY Zhai, H Mu, M Zhang, Y Yu, JL Zheng… - The Journal of Chemical …, 2018 - Elsevier
The activity coefficients at infinite dilution ( γ i ∞ ), gas–liquid partition coefficients ( K L ) of organic solutes (n-alkanes, alkenes, alkyl benzenes, acetonitrile, acetone, tetrahydrofuran, …
Number of citations: 17 www.sciencedirect.com
L Zhang, T Zhang, YX Wang, B Jiang, YT Wu… - Journal of Solution …, 2023 - Springer
This work is a continuation of our studies on the determination of activity coefficients at infinite dilution ( γ i ∞ \documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{…
Number of citations: 1 link.springer.com
T Takahashi, K Akiya, T Niizeki, M Matsumoto… - Colloids and Surfaces A …, 2022 - Elsevier
Recently, forward osmosis (FO) has been attracting attention as a new energy-saving water treatment technology. To put the FO process to practical use, it is indispensable to develop …
Number of citations: 10 www.sciencedirect.com
K Li, F Chang, S Shi, C Jiang, Y Bai, H Dong… - Fluid Phase …, 2023 - Elsevier
Ionic liquids (ILs) have shown huge potential advantages as solvents to absorb and recover dichloromethane (DCM) from waste gasses. The infinite dilution activity coefficient (γ ∞ ) of …
Number of citations: 4 www.sciencedirect.com
H Takumi, Y Imai, N Toh, H Matsubara, T Takiue… - Colloids and Surfaces A …, 2014 - Elsevier
We investigated miscibility of ionic liquids in the adsorbed film by surface tensiometry from the viewpoint of effect of the hydrogen bonding between cation and anion. The ion pair …
Number of citations: 4 www.sciencedirect.com
R Irimescu, K Kato - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
The use of ionic liquids as reaction media for lipase-catalyzed enantioselective acylation of 1-phenylethylamine (1) and 2-phenyl-1-propylamine (2) with 4-pentenoic acid was …
Number of citations: 105 www.sciencedirect.com
CF Poole, SN Atapattu - Journal of Chromatography A, 2021 - Elsevier
Over the years room temperature ionic liquids have gained attention as solvents with favorable environmental and technical features. Both chromatographic and conventional methods …
Number of citations: 21 www.sciencedirect.com
S Anvari, H Hajfarajollah, B Mokhtarani… - Journal of Molecular …, 2016 - Elsevier
Antimicrobial and anti-adhesive properties of broad range of 1-Butyl-3-methylimidazolium ionic liquids (ILs) were investigated in our previous work. Since the biological properties of ILs …
Number of citations: 46 www.sciencedirect.com
Y Li, X Zhang, S Lai, H Dong, X Chen, X Wang, Y Nie… - Fuel, 2012 - Elsevier
Some certain imidazolium ionic liquids (ILs) were attempted to extract valuable organic components in direct coal liquefaction residue (DCLR) and the possible mechanism involved in …
Number of citations: 58 www.sciencedirect.com

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